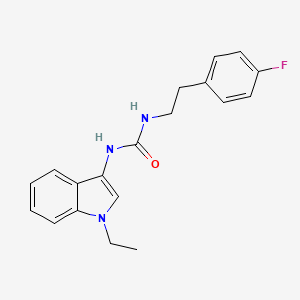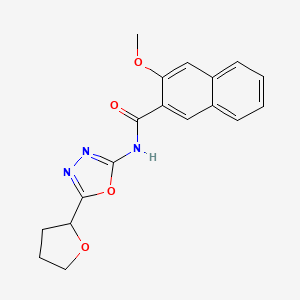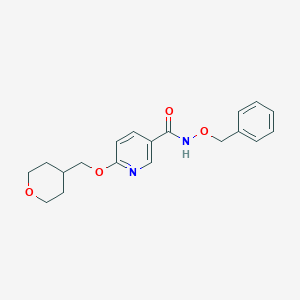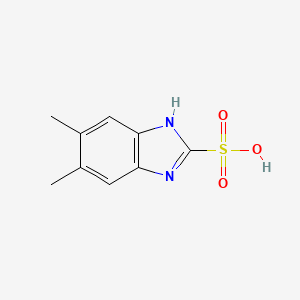
4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one, also known as BDP, is a chemical compound that has gained attention due to its potential applications in scientific research. BDP is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound's significance in research often ties to its synthetic versatility and properties, enabling the creation of various heterocyclic compounds. For instance, a study by Singh et al. (2014) explored a pyrrole-containing chalcone derived from a similar compound, showcasing its potential for forming new heterocyclic compounds and its application as a non-linear optical (NLO) material due to its considerable first hyperpolarizability. This highlights the compound's utility in material science and organic synthesis (Singh, Rawat, & Sahu, 2014).
Multicomponent Reaction Synthesis
Research on multicomponent reactions demonstrates the compound's role in synthesizing novel pyrrol-2-ones. Alizadeh et al. (2007) described a one-pot synthesis method for creating 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones, which shows dynamic NMR behavior due to restricted rotation around the CN bond. This indicates its importance in creating structurally complex and functionally diverse organic molecules (Alizadeh, Rezvanian, & Zhu, 2007).
Catalytic and Synthetic Applications
The compound's derivatives serve as catalysts in esterification and acylation reactions, as detailed by Spivey and Arseniyadis (2004). Their work emphasizes the compound's efficiency in catalyzing various synthetically useful transformations, including the kinetic resolution of alcohols and enantioselective transformations. This underscores its utility in facilitating complex organic reactions with high selectivity and efficiency (Spivey & Arseniyadis, 2004).
Generation of Structurally Diverse Libraries
The compound's flexibility in chemical reactions allows for the generation of structurally diverse libraries of compounds. Roman (2013) utilized a ketonic Mannich base related to the compound for alkylation and ring closure reactions, yielding a wide array of dithiocarbamates, thioethers, and heterocyclic compounds. This exemplifies the compound's role in diversifying chemical libraries for potential applications in drug discovery and material science (Roman, 2013).
Mecanismo De Acción
Target of Action
The primary target of this compound is Histone Deacetylases (HDACs) . HDACs play a crucial role in the epigenetic regulation of gene expression by controlling the balance between histone acetylation and deacetylation . They are vital for cell function, and their overexpression is often observed in various cancers .
Mode of Action
This compound acts as an inhibitor of HDACs . It interacts with the HDACs, preventing them from removing acetyl groups from histones . This inhibition leads to an increase in histone acetylation, which can alter gene expression .
Biochemical Pathways
The inhibition of HDACs affects the histone acetylation-deacetylation pathway . This alteration can lead to the dysregulation of several target genes involved in cell proliferation, differentiation, and survival . As a result, the compound can induce growth inhibition and terminal cell differentiation .
Result of Action
The result of the compound’s action is the induction of histone hyperacetylation , leading to growth inhibition and terminal cell differentiation . This effect can potentially be exploited for therapeutic purposes, particularly in the treatment of cancers characterized by high HDAC expression .
Propiedades
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-23(2)14-9-15-24-19(16-10-5-3-6-11-16)18(21(26)22(24)27)20(25)17-12-7-4-8-13-17/h3-8,10-13,19,25H,9,14-15H2,1-2H3/b20-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBKCAYIHXSLTG-CZIZESTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(2,5-Dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/structure/B2923049.png)




![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2923057.png)

![Methyl 4-((9-(3-morpholinopropyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2923060.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide](/img/structure/B2923061.png)

![2-(2,6-dioxopiperidin-1-yl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2923065.png)
